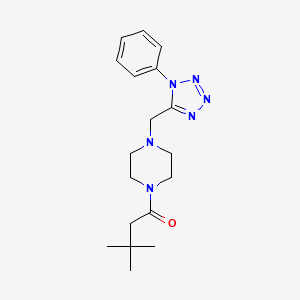
3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,3-dimethyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one” is a complex organic molecule. It seems to contain a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their role in medicinal and pharmaceutical applications .
Chemical Reactions Analysis
Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques : Research has explored the synthesis of similar piperazine derivatives, focusing on their structural characteristics and potential as central nervous system agents. For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, involving reactions with aryllithium or aryl Grignard reagents, highlights the intricate synthesis processes of such compounds (Martin et al., 1981).
Molecular Structure and Characterization : The synthesis and characterization of various piperazine derivatives, including X-ray diffraction studies, reveal insights into their molecular structure. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved detailed molecular structure investigations using X-ray crystallography, showcasing the structural complexity of such molecules (Sanjeevarayappa et al., 2015).
Biological Evaluation and Pharmacological Activities
Antimicrobial and Antifungal Properties : Several studies have reported on the antimicrobial and antifungal activities of piperazine derivatives. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial and biofilm inhibition activities, suggesting potential therapeutic applications in treating bacterial infections (Mekky & Sanad, 2020).
Neuroprotective Applications : Compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester have been studied for their neuroprotective properties, indicating potential benefits in the treatment of neurodegenerative diseases like Alzheimer's (Lecanu et al., 2010).
Antidepressant and Anticonvulsant Activities : Piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids have been synthesized as potential new hybrid anticonvulsants, joining chemical fragments of well-known antiepileptic drugs. These compounds displayed broad spectra of activity in preclinical seizure models, indicating their potential as therapeutic agents in treating neurological disorders (Kamiński et al., 2016).
Chemical Properties and Ionization
- Chemical and Ionization Properties : Studies on the ionization properties of similar compounds, like buthidazole and VEL 3510, provide insights into the chemical behavior of such molecules in different environments, which is crucial for understanding their biological activity and stability (Weber, 1980).
Safety and Hazards
作用機序
Target of Action
Tetrazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to their unique structure . The presence of several reaction centers and the possibility of prototropy in tetrazoles afford the conditions for their use in organic and bioorganic synthesis as reagents and catalysts .
Biochemical Pathways
Tetrazoles have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in sar-driven medicinal chemistry analogue syntheses . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that the reactivity and stability of tetrazoles can be influenced by factors such as ph, temperature, and the presence of other chemical species .
特性
IUPAC Name |
3,3-dimethyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-18(2,3)13-17(25)23-11-9-22(10-12-23)14-16-19-20-21-24(16)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHTRNIKRBIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
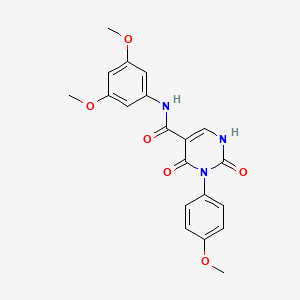
![4-Chloro-2-methoxy-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2743671.png)
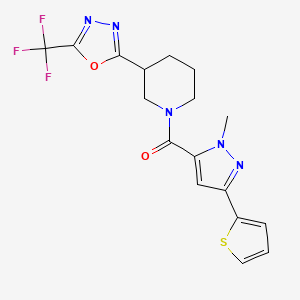


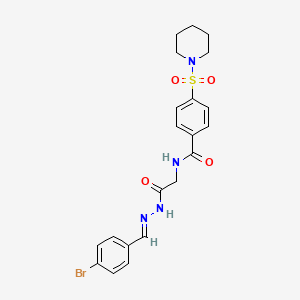
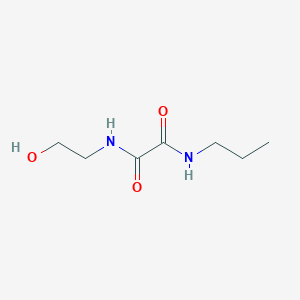
![methyl 7-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2743682.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)
![7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid](/img/structure/B2743686.png)
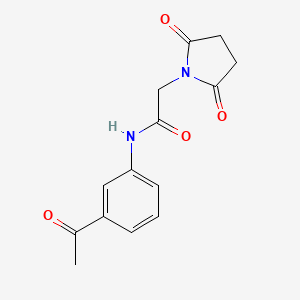
![2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2743689.png)
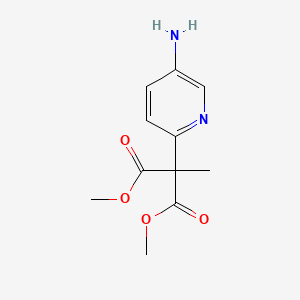
![Methyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2743691.png)
